molecular formula C3H5N3O B3426620 3-Amino-1H-pyrazol-5-ol CAS No. 53666-79-8

3-Amino-1H-pyrazol-5-ol

Cat. No. B3426620
CAS RN: 53666-79-8
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
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Patent
US06780872B2

Procedure details

5-Amino-1,2-dihydropyrazol-3-one (0.15 g, 1.5 mmol), 3-bromo-4-fluorobenzaldehyde (0.3 g, 1.5 mmol), and 1,3-cyclohexanedione (0.17 g, 1.5 mmol) were processed as described in Example 2 to provide 0.14 g of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 1.85 (m, 2H), 2.18 (m, 2H), 2.55 (m, 2H), 4.94 (s,1H), 7.12 (m, 1H), 718 (t, 1H), 7.4 (dd, 1H), 9.75 (s, 1H), 10.35 (bs, 1H), 11.33 (bs, 1H); MS (ESI−) m/z 376 (M−H)−; Anal. Calcd for C16H13N3BrFO2: C, 50.79; H, 3.44; N, 11.11. Found: C, 50.45; H, 3.42; N, 11.33.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][NH:5][C:4](=[O:7])[CH:3]=1.[Br:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[F:17])[CH:12]=O.[C:18]1(=O)[CH2:23][CH2:22][CH2:21][C:20](=[O:24])[CH2:19]1>>[Br:8][C:9]1[CH:10]=[C:11]([CH:12]2[C:19]3[C:20](=[O:24])[CH2:21][CH2:22][CH2:23][C:18]=3[NH:1][C:2]3[NH:6][NH:5][C:4](=[O:7])[C:3]2=3)[CH:14]=[CH:15][C:16]=1[F:17]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
NC1=CC(NN1)=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1F
Step Three
Name
Quantity
0.17 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)C1C2=C(NC=3CCCC(C13)=O)NNC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.